molecular formula C15H24N2O2 B276056 (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 436096-95-6

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B276056
CAS No.: 436096-95-6
M. Wt: 264.36 g/mol
InChI Key: WWBKAIQMRPAGKO-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group at the 2-position and a morpholin-4-yl-propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with a suitable amine under basic conditions to form the benzyl intermediate.

    Introduction of the Morpholin-4-yl-propyl Group: The benzyl intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base to introduce the morpholin-4-yl-propyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to form a corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: 2-methoxybenzylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar structure but lacks the morpholin-4-yl-propyl group.

    3-Morpholin-4-yl-propylamine: Similar structure but lacks the 2-methoxybenzyl group.

Uniqueness

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the methoxybenzyl and morpholin-4-yl-propyl groups, which can confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBKAIQMRPAGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-95-6
Record name N-[(2-Methoxyphenyl)methyl]-4-morpholinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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